molecular formula C10H20O B8535135 1-Ethylcyclooctanol

1-Ethylcyclooctanol

Cat. No. B8535135
M. Wt: 156.26 g/mol
InChI Key: CBSXPBHHBUBDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07476492B2

Procedure details

To a 1000-mL 3-necked round bottom flask equipped with a 500-mL pressure equalizing addition funnel, a nitrogen inlet with thermocouple and an overhead stirrer was added 100 g (0.79 mol) of cyclooctanone dissolved in 250 mL of dry tetrahydrofuran. The addition funnel was charged with 290 mL (0.869 mol, 10% excess) of ethyl magnesium bromide (2.0M solution in ether) which was then added to the cooled ketone over 2 hours. Stirring was continued at room temperature overnight followed by 8 hours at reflux. Excess Grignard reagent was discharged by the cautious addition of 100 mL of saturated sodium bicarbonate solution. The resulting suspension was filtered through a bed of Celite, the filtrate diluted with 500 mL of ether and the combined organics washed several times with saturated sodium bicarbonate, once with brine and then dried for 1 hr over anhydrous magnesium sulfate. Filtration and removal of the solvent at reduced pressure resulted in a light-colored oil which was distilled twice from Na2CO3 through a base-washed 15 cm Vigreux (bp 65° C.@1 mmHg) to yield 39 g (32%) of the title alcohol as a clear, colorless oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
32%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:10]([Mg]Br)[CH3:11].C(=O)(O)[O-].[Na+]>O1CCCC1>[CH2:10]([C:1]1([OH:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(CCCCCCC1)=O
Step Two
Name
Quantity
290 mL
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1000-mL 3-necked round bottom flask equipped with a 500-mL pressure
ADDITION
Type
ADDITION
Details
addition funnel, a nitrogen inlet with thermocouple and an overhead stirrer
WAIT
Type
WAIT
Details
followed by 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through a bed of Celite
ADDITION
Type
ADDITION
Details
the filtrate diluted with 500 mL of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics washed several times with saturated sodium bicarbonate, once with brine and then dried for 1 hr over anhydrous magnesium sulfate
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filtration and removal of the solvent at reduced pressure
CUSTOM
Type
CUSTOM
Details
resulted in a light-colored oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled twice from Na2CO3 through a base-washed 15 cm Vigreux (bp 65° C.@1 mmHg)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C1(CCCCCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.